1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid
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Overview
Description
1-[2-(4-Methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group and an acetyl group linked to a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions.
Attachment of the Acetyl Group: The acetyl group is attached through acetylation reactions using acetic anhydride or acetyl chloride.
Linking the Methoxyphenoxy Moiety: The methoxyphenoxy group is introduced through etherification reactions involving 4-methoxyphenol and appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Isonipecotic Acid: A piperidine derivative with a carboxylic acid group, known for its role as a GABA receptor agonist.
Ethyl 1-methylpiperidine-4-carboxylate: Another piperidine derivative used in various chemical syntheses.
Uniqueness: 1-[2-(4-Methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO5 |
---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-12-2-4-13(5-3-12)21-10-14(17)16-8-6-11(7-9-16)15(18)19/h2-5,11H,6-10H2,1H3,(H,18,19) |
InChI Key |
HOOGHRXNTJCIGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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